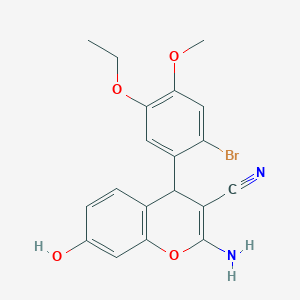![molecular formula C20H15Cl2N3O4 B4067176 2-chloro-3-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]naphthoquinone](/img/structure/B4067176.png)
2-chloro-3-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]naphthoquinone
Descripción general
Descripción
2-chloro-3-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]naphthoquinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AQ-13 and belongs to the class of naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of derivatives related to 2-chloro-3-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]naphthoquinone has been extensively studied. For instance, Verma and Singh (2015) synthesized a novel multifunctional ligand precursor and its transition metal dithiocarbamate complexes, showing strong fluorescence emission and significant thermal stability. These compounds, including the ligand precursor, exhibited medium to very strong antimicrobial activity against various pathogens, highlighting their potential as superior antibacterial agents compared to reference drugs like ciprofloxacin (Verma & Singh, 2015).
Biological Properties and Applications
The antimicrobial and antifungal activities of naphthoquinone derivatives have been a focal point of research. For example, Ibiş et al. (2015) evaluated the antibacterial and antifungal activity of novel piperidinolyl-, piperidinyl-, and piperazinyl-substituted naphthoquinone compounds, highlighting their potential therapeutic applications (Ibiş et al., 2015).
Antioxidant and Catalase Inhibition Activities
Abdassalam et al. (2022) synthesized new N(H)-substituted-5-nitro-1,4-naphthoquinones (NQ) as regioisomers and evaluated them for catalase enzyme inhibitory activities and antioxidant efficiency. These studies demonstrate the potential of naphthoquinone derivatives in developing treatments targeting oxidative stress-related diseases (Abdassalam et al., 2022).
Propiedades
IUPAC Name |
2-chloro-3-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O4/c21-14-6-3-7-15(25(28)29)17(14)23-8-10-24(11-9-23)18-16(22)19(26)12-4-1-2-5-13(12)20(18)27/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOLONAQXJLMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-bromophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4067108.png)
![2-[(4-bromobenzoyl)amino]-N-(sec-butyl)benzamide](/img/structure/B4067116.png)
![6-tert-butyl-N-(2,4-dimethoxyphenyl)-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4067120.png)
![methyl 3-isobutyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4067126.png)
![isopropyl 3-({[(4-ethyl-5-{[(3-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4067132.png)

![methyl N-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)glycinate](/img/structure/B4067154.png)
![2-methyl-4-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4067156.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067160.png)
![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4067169.png)


![2-{1-(2-ethoxybenzyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4067186.png)